(2-Cyano-4-methylphenyl)boronic acid

Purity Quality Control Cross-Coupling

Medicinal chemistry teams synthesizing biaryl scaffolds frequently encounter yield variability from impure or inconsistently substituted boronic acid building blocks. (2-Cyano-4-methylphenyl)boronic acid resolves this with a defined ortho-cyano/para-methyl substitution pattern that ensures predictable electronic and steric effects in Pd-catalyzed Suzuki-Miyaura cross-couplings. Key advantages: • 98% purity minimizes catalyst poisoning and side reactions. • Validated in OX2 antagonist synthesis (IC50 4 nM scaffold). • Cold-chain stored (2-8°C, inert atmosphere) for batch-to-batch consistency. Supplied as a solid with documented LogP (0.02) to guide solubility planning across parallel library syntheses.

Molecular Formula C8H8BNO2
Molecular Weight 160.967
CAS No. 1328882-30-9
Cat. No. B591560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyano-4-methylphenyl)boronic acid
CAS1328882-30-9
Molecular FormulaC8H8BNO2
Molecular Weight160.967
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C)C#N)(O)O
InChIInChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3
InChIKeyJNMAPBUMNAHKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Cyano-4-methylphenyl)boronic Acid


(2-Cyano-4-methylphenyl)boronic acid is an organoboron compound featuring both a cyano and a methyl substituent on the phenyl ring. It is supplied as a solid with a typical purity of 98% and requires storage at 2–8 °C under an inert atmosphere . With a molecular formula of C₈H₈BNO₂ and a molecular weight of 160.97 g/mol, it is employed as a reagent in Suzuki–Miyaura cross‑couplings to install the 2-cyano-4-methylphenyl moiety into more complex biaryl scaffolds .

Suzuki-Miyaura cross-coupling building block for biaryl scaffolds

Ortho-cyano / para-methyl substitution pattern for electronic tuning

Solid form; cold-storage under inert atmosphere required

Why Generic Arylboronic Acids Cannot Replace (2-Cyano-4-methylphenyl)boronic Acid


The reactivity of arylboronic acids in Suzuki–Miyaura cross‑coupling is exquisitely sensitive to the electronic nature and substitution pattern of the aryl ring [1]. Systematic studies reveal that electron‑donating groups enhance the transmetalation step, while electron‑withdrawing substituents retard it [1]. (2-Cyano-4-methylphenyl)boronic acid presents a unique ortho‑cyano/para‑methyl arrangement that modulates both steric hindrance and electronic effects. Replacing it with a simpler analog (e.g., phenylboronic acid) or a differently substituted isomer (e.g., 3‑cyano‑2‑methylphenylboronic acid) would alter the reaction rate, yield, and regioselectivity, thereby compromising the synthesis of specific biaryl targets where the precise 2‑cyano‑4‑methyl substitution is mandatory for downstream biological activity or material properties.

Electronic

Different substituent patterns may shift transmetalation rate and regioselectivity in Suzuki couplings

Isomer

Isomeric cyano-methyl boronic acids yield distinct regioisomeric products, altering downstream SAR

Stability

Ambient-stable analogs may decompose differently; cold-chain logistics must be factored

Quantitative Differentiation of (2-Cyano-4-methylphenyl)boronic Acid


Purity Advantage Over Cyanophenyl Isomers

Major suppliers list (2‑cyano‑4‑methylphenyl)boronic acid at a standard purity of 98% , whereas the commonly used 2‑cyanophenylboronic acid and 4‑cyanophenylboronic acid are routinely offered at ≥95% purity . While both specifications are suitable for many transformations, the tighter 98% specification reduces the likelihood of impurity‑derived side reactions in demanding catalytic cycles.

Purity vs Isomers
Cross-study comparable
98% vs ≥95%
Higher specification may reduce side reactions
Data to verify across suppliers
Purity Quality Control Cross-Coupling

Storage Stability vs. Standard Arylboronic Acids

The target compound mandates storage at 2–8 °C under an inert atmosphere , reflecting the sensitivity imparted by the electron‑withdrawing cyano group. In contrast, many simple arylboronic acids (e.g., 4‑methylphenylboronic acid) can be stored at ambient temperature . This distinction is important for laboratory logistics and for preserving reagent activity over long‑term storage.

Storage Stability
Supporting evidence
2–8°C, inert atmosphere
Cold-chain requirement preserves reagent activity
Ambient analogs may degrade faster
Stability Storage Handling

Lipophilicity Profile vs. Non-Methylated Analogs

Consensus LogP predictions yield a value of 0.02 for (2‑cyano‑4‑methylphenyl)boronic acid . This is markedly lower than the predicted LogP of ~0.82 for 4‑cyanophenylboronic acid (estimated using identical methodology), indicating that the ortho‑cyano/para‑methyl substitution pattern increases polarity relative to the para‑cyano analog. The moderate lipophilicity may improve solubility in mixed aqueous‑organic solvent systems frequently employed in micellar Suzuki couplings [1].

Lipophilicity
Class-level inference
LogP 0.02 vs ~0.82
Lower lipophilicity may improve aqueous-organic solvent compatibility
Computational consensus, not experimental
Lipophilicity Computational Chemistry Solubility

Electronic Profile in Suzuki–Miyaura Coupling

A 2024 systematic study on substituent effects in aqueous‑micellar Suzuki couplings demonstrates that electron‑donating groups (e.g., methyl) accelerate transmetalation, whereas electron‑withdrawing groups (e.g., cyano) slow it [1]. (2‑Cyano‑4‑methylphenyl)boronic acid carries both functionalities; no direct kinetic data are available for this exact compound, but class‑level inference suggests its reactivity lies between that of 4‑methylphenylboronic acid (fast) and 4‑cyanophenylboronic acid (slow). This balanced electronic profile may be advantageous when coupling with electron‑rich or electron‑deficient aryl halides that require a moderated transmetalation rate to avoid homocoupling or protodeboronation.

Electronic Profile
Class-level inference
Predicted moderate transmetalation rate
Balanced donor/acceptor may moderate side reactions
No direct kinetic data for this compound
Electronic Effects Reactivity Suzuki Coupling

Bioactive OX2 Antagonist Fragment

The 2‑cyano‑4‑methylphenyl substructure appears in a reported orexin‑2 (OX2) receptor antagonist that exhibits an IC₅₀ of 4 nM in a cell‑based FLIPR calcium mobilization assay [1]. Although the boronic acid itself is not biologically active, it serves as a direct precursor for installing this privileged fragment into new chemical entities via Suzuki coupling. In contrast, the isomeric 3‑cyano‑2‑methylphenylboronic acid (CAS 313546‑19‑9) would yield a different regiochemical output, which is unlikely to reproduce the same binding affinity.

OX2 Fragment
Supporting evidence
Derived antagonist IC₅₀ 4 nM
Direct precursor to a bioactive privileged fragment
Isomeric boronic acids unlikely to replicate affinity
Drug Discovery Bioactivity SAR

Deployment Scenarios for (2-Cyano-4-methylphenyl)boronic Acid


Suzuki–Miyaura Coupling for Biaryl Synthesis

This boronic acid is ideally suited for palladium‑catalyzed cross‑coupling with aryl halides or pseudohalides to generate biaryl compounds bearing the 2‑cyano‑4‑methylphenyl motif [1]. The balanced electronic profile (evidenced by class‑level substituent effect data) suggests that standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80 °C) are a reasonable starting point, and the 98% purity minimizes catalyst poisoning from common impurities.

OX2 Antagonist Analog Synthesis

Given that a potent OX2 antagonist (IC₅₀ 4 nM) contains the 2‑cyano‑4‑methylphenyl fragment [1], medicinal chemistry teams can employ (2‑cyano‑4‑methylphenyl)boronic acid in parallel library synthesis to explore modifications around the sulfonamide or piperazine portions of the scaffold. The use of a single, well‑characterized building block ensures that any observed changes in biological activity stem from the intended structural modifications rather than batch‑to‑batch variability.

Standardized Reagent for Core Facilities and CROs

Because the compound is offered with a consistent 98% purity specification and requires cold‑chain storage (2–8 °C, inert atmosphere) , it is well‑suited for inclusion in curated building‑block collections at core facilities. The documented storage requirements and computational LogP (0.02) allow facility managers to plan inventory and provide solubility guidance to users, reducing failed reactions due to mishandling.

Cyano-Biaryl Functional Materials

Cyano‑substituted biaryls are common motifs in organic electronics and liquid crystals. The unique combination of a cyano group (for electron‑withdrawing character) and a methyl group (for solubility modulation) makes this boronic acid a candidate for the synthesis of tailored small‑molecule semiconductors [2]. The predicted moderate lipophilicity may aid in processing from organic solvents used in device fabrication.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Electronic/steric substitution pattern
Reaction yield, regioselectivity, and catalyst compatibility
OX2 antagonist analog design
Precursor to bioactive fragment
SAR consistency and target engagement in cellular assays
Core facility building-block collection
Consistent purity and storage profile
Reagent stability, inventory management, and solubility guidance
Cyano-biaryl functional materials
Cyano-methyl substitution for electronic tuning
Processability in organic solvents and material property optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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